

Spectroscopic Profile of Ethyl 1H-imidazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 1H-imidazole-4-carboxylate**

Cat. No.: **B046758**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 1H-imidazole-4-carboxylate** (CAS No: 23785-21-9), a key building block in pharmaceutical and chemical synthesis. The document, tailored for researchers, scientists, and drug development professionals, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and structural visualizations.

Spectroscopic Data Summary

The structural integrity and purity of **Ethyl 1H-imidazole-4-carboxylate** can be confirmed through a combination of spectroscopic techniques. The key data points are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

A definitive, publicly available ¹H NMR spectrum for **Ethyl 1H-imidazole-4-carboxylate** is not readily available in the searched resources. The following are predicted chemical shifts and

multiplicities based on the analysis of similar structures. It is recommended that users acquire experimental data for confirmation.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~1.3	Triplet	3H	-CH ₃ (Ethyl group)
~4.3	Quartet	2H	-CH ₂ - (Ethyl group)
~7.7	Singlet	1H	H-5 (Imidazole ring)
~7.9	Singlet	1H	H-2 (Imidazole ring)
~12.5 (broad)	Singlet	1H	N-H (Imidazole ring)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~14.5	-CH ₃ (Ethyl group)
~60.0	-CH ₂ - (Ethyl group)
~118.0	C-5 (Imidazole ring)
~136.0	C-4 (Imidazole ring)
~138.0	C-2 (Imidazole ring)
~163.0	C=O (Ester carbonyl)

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Ethyl 1H-imidazole-4-carboxylate**, typically recorded using a KBr pellet, reveals characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3150 - 2800	Broad	N-H stretching (Imidazole ring)
~2980	Medium	C-H stretching (Aliphatic)
~1720	Strong	C=O stretching (Ester carbonyl)
~1580	Medium	C=N stretching (Imidazole ring)
~1470	Medium	C=C stretching (Imidazole ring)
~1240	Strong	C-O stretching (Ester)

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity	Assignment
140	High	[M] ⁺ (Molecular Ion)
112	Moderate	[M - C ₂ H ₄] ⁺
95	High	[M - OC ₂ H ₅] ⁺
68	High	Imidazole ring fragment

Experimental Protocols

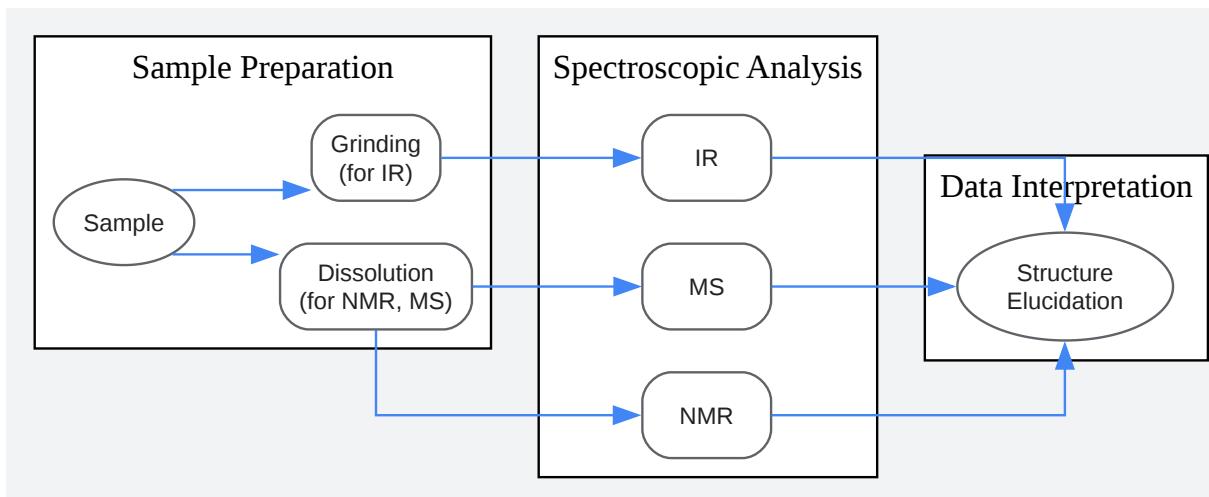
Standard procedures for the acquisition of spectroscopic data for a solid organic compound like **Ethyl 1H-imidazole-4-carboxylate** are detailed below.

NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

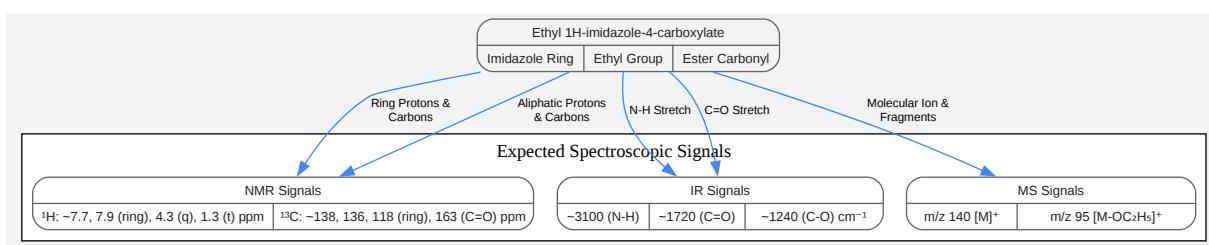
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
- Data Acquisition: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans and a longer relaxation delay may be necessary.

IR Spectroscopy (KBr Pellet Method)


- Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place a portion of the mixture into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe.
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.


Visualizations

To further elucidate the relationships between the compound's structure and its spectroscopic signatures, the following diagrams are provided.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Key functional groups and their expected signals.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 1H-imidazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046758#spectroscopic-data-nmr-ir-ms-of-ethyl-1h-imidazole-4-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com